molecular formula C15H15N3O2 B14146819 P-phenylazo carbanilic acid, ethyl ester CAS No. 6275-71-4

P-phenylazo carbanilic acid, ethyl ester

Cat. No.: B14146819
CAS No.: 6275-71-4
M. Wt: 269.30 g/mol
InChI Key: MEKVKTVRSAZYFR-UHFFFAOYSA-N
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Description

P-Phenylazo carbanilic acid, ethyl ester is a carbamate derivative featuring a phenylazo (-N=N-C6H5) group attached to the carbanilic acid backbone, esterified with ethanol. The phenylazo group confers chromophoric characteristics, making such compounds relevant in dyes, sensors, or analytical reagents . Carbamate esters, including carbanilic acid derivatives, are known for diverse applications, ranging from agrochemicals (e.g., herbicides) to biological probes .

Properties

CAS No.

6275-71-4

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl N-(4-phenyldiazenylphenyl)carbamate

InChI

InChI=1S/C15H15N3O2/c1-2-20-15(19)16-12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,19)

InChI Key

MEKVKTVRSAZYFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

P-phenylazo carbanilic acid, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P-phenylazo carbanilic acid, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of P-phenylazo carbanilic acid, ethyl ester involves the interaction of its functional groups with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release carbanilic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Alkyl Esters of P-Phenylazo Carbanilic Acid

The alkyl chain length in carbanilic acid esters significantly influences physical and chemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
P-Phenylazo carbanilic acid, n-butyl ester 2678-88-8 Not explicitly stated 250.04 (estimated) log10ws = -5.04 (indicative of solubility)
P-Phenylazo carbanilic acid, n-pentyl ester 93995-95-0 Not explicitly stated 250.04 Recrystallized from ethanol
P-Phenylazo carbanilic acid, n-octyl ester 95291-05-7 Not explicitly stated 1284.67 High molecular weight suggests lower volatility

Notes:

  • The ethyl ester variant (hypothetical) would likely have a lower molecular weight (~220–240 g/mol) compared to the n-pentyl and n-octyl esters.
  • The n-octyl ester's unusually high molecular weight (1284.67 g/mol) may indicate a data discrepancy or a complex substituent pattern .

Ethyl Carbamate Derivatives Without Azo Groups

Ethyl esters of simpler carbanilic acid derivatives provide baseline comparisons:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl phenylcarbamate 101-99-5 C9H11NO2 165.19 Used as a plant growth regulator
Phenmedipham-ethyl 13684-44-1 C17H18N2O5 330.34 Herbicidal activity; selective weed control

Structural Differences :

  • The absence of the phenylazo group in these compounds reduces conjugation, limiting their utility in colorimetric applications but enhancing stability for agricultural uses.

Solubility and logP Trends

  • n-Butyl ester (log10ws = -5.04) : Indicates moderate hydrophobicity, suitable for organic solvent-based applications .
  • Ethyl ester (hypothetical) : Expected to have higher solubility in polar solvents compared to longer-chain analogs due to shorter alkyl groups.

Research Findings and Data Gaps

  • Thermodynamic Data : Heat capacity and phase behavior data for these compounds are absent, limiting industrial scalability assessments.
  • Biological Studies: No direct toxicity or efficacy data for P-phenylazo carbanilic acid esters are available, necessitating further research.

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